Cas no 13726-67-5 (Boc-Asp-OH)
BOC ASP Oh is an aspartic acid derivative
Boc-Asp-OH structure
Boc-Asp-OH Properties
Names and Identifiers
-
- N-(tert-Butoxycarbonyl)-L-aspartic acid
- Boc-Asp-OH
- Boc-Asp
- Boc-L-aspartic acid
- Boc-L-Asp-OH
- N-Boc-L-aspartic Acid
- BOC-ASPARTIC ACID
- BOC-L-ASP
- BOC-L-Aspatic
- Boc-L-Aspatic Acid
- N-BOC-1-ASPARTICACID
- N-Boc-aspartic acid
- N-Boc-L-Asp-benzyl ester
- N-t-butyloxycarbonyl-L-aspartic acid
- t-butoxycarbonyl-L-aspartic acid
- tert-butyloxycarbonyl-L-aspartic acid
- ENC2372947
- N-tert-Butoxycarbonyl-L-aspartic acid
- (S)-2-(TERT-BUTOXYCARBONYLAMINO)SUCCINIC ACID
- 13726-67-5
- Boc-Asp-OH, 99%
- M03267
- (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanedioic acid
- NS00051580
- CHEMBL17509
- SCHEMBL688341
- CHEBI:191068
- NSC 186910
- DTXSID301286262
- N.alpha.-(tert-Butoxycarbonyl)-L-aspartic acid
- AKOS015838040
- N-(t-butoxycarbonyl)-L-aspartic acid
- Boc-aspartic acid
- MFCD00037279
- N-Boc aspartic acid
- (TERT-BUTOXYCARBONYL)-L-ASPARTIC ACID
- Nalpha-(tert-butoxycarbonyl)-l-aspartic acid
- AS-12732
- Q-101671
- B2270
- HY-42065
- L-Aspartic acid, N-[(1,1-dimethylethoxy)carbonyl]-
- (2S)-2-{[(tert-butoxy)carbonyl]amino}butanedioic acid
- (2S)-2-[(tert-butoxycarbonyl)amino]butanedioic acid
- EN300-199053
- I10697
- AKOS015892632
- CS-0020432
- EINECS 237-294-7
- BOC-ASP
- BOC-ASP-OH
- BOC-L-ASP-OH
- BOC-L-ASPARTIC ACID
- +Expand
-
- MFCD00037279
- KAJBMCZQVSQJDE-YFKPBYRVSA-N
- 1S/C9H15NO6/c1-9(2,3)16-8(15)10-5(7(13)14)4-6(11)12/h5H,4H2,1-3H3,(H,10,15)(H,11,12)(H,13,14)/t5-/m0/s1
- CC(C)(OC(N[C@H](C(O)=O)CC(O)=O)=O)C
- 1913973
Computed Properties
- 233.089937g/mol
- 0
- 0.1
- 3
- 6
- 6
- 233.089937g/mol
- 233.089937g/mol
- 113Ų
- 16
- 293
- 0
- 1
- 0
- 0
- 0
- 1
- 2
- 0
Experimental Properties
- 0.82990
- 112.93000
- 1.4640 (estimate)
- 377.4℃ at 760 mmHg
- 116-118 °C (lit.)
- 182.1 °C
- White powder
- Insoluble
- -6 º (c=1, MeOH)
- [α]20/D −6.0°, c = 1 in methanol
- 1.3397 (rough estimate)
Boc-Asp-OH Security Information
- 3
- S26; S36
- R20/21/22
- Xn
- NONH for all modes of transport
- H315; H319; H335
- P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- Store at room temperature
- 20/21/22-36/37/38
- Warning
Boc-Asp-OH Customs Data
- 2924199090
-
China Customs Code:
2924199090Overview:
2924199090. Other acyclic amides(Including acyclic carbamates)(Including its derivatives and salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, packing
Summary:
2924199090. other acyclic amides (including acyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
Boc-Asp-OH Price
Boc-Asp-OH Suppliers
SHAN DONG XI YA HUA XUE Co., Ltd.
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SHANG HAI YUAN YE Biotechnology Co., Ltd.
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Boc-Asp-OH Related Literature
-
Deblina Sarkar,Monalisa Chowdhury,Prasanta Kumar Das J. Mater. Chem. B 2021 9 494
-
Jonathan D. Bell,Alexander H. Harkiss,Christopher R. Wellaway,Andrew Sutherland Org. Biomol. Chem. 2018 16 6410
-
James C. Anderson,J. Gair Ford,Matthew Whiting Org. Biomol. Chem. 2005 3 3734
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4. The efficient, enantioselective synthesis of quinoxaline, pyrazine and 1,2,4-triazine substituted α-amino acids from vicinal tricarbonylsRobert M. Adlington,Jack E. Baldwin,David Catterick,Gareth J. Pritchard J. Chem. Soc. Perkin Trans. 1 2001 668
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Christopher Blackburn,Cynthia Barrett,Jonathan L. Blank,Frank J. Bruzzese,Nancy Bump,Lawrence R. Dick,Paul Fleming,Khristofer Garcia,Paul Hales,Matthew Jones,Jane X. Liu,Masayuki Nagayoshi,Darshan S. Sappal,Michael D. Sintchak,Christopher Tsu,Cindy Xia,Xiansi Zhou,Kenneth M. Gigstad Med. Chem. Commun. 2012 3 710
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6. The synthesis of pyrimidin-4-yl substituted α-amino acids. A versatile approach from alkynyl ketonesRobert M. Adlington,Jack E. Baldwin,David Catterick,Gareth J. Pritchard J. Chem. Soc. Perkin Trans. 1 1999 855
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Sanfeng Dong,Yitian Zhao,Yulong Shi,Zhijian Xu,Jingshan Shen,Qi Jia,Yiming Li,Kaixian Chen,Bo Li,Weiliang Zhu Org. Biomol. Chem. 2021 19 1580
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8. Click glycoconjugation of per-azido- and alkynyl-functionalized β-peptides built from aspartic acidMarielle Barra,Olivier Roy,Mounir Tra?kia,Claude Taillefumier Org. Biomol. Chem. 2010 8 2941
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9. Click glycoconjugation of per-azido- and alkynyl-functionalized β-peptides built from aspartic acidMarielle Barra,Olivier Roy,Mounir Tra?kia,Claude Taillefumier Org. Biomol. Chem. 2010 8 2941
-
Alessandra Comandè,Marianna Greco,Emilia Lucia Belsito,Angelo Liguori,Antonella Leggio RSC Adv. 2019 9 22137
13726-67-5 (Boc-Asp-OH) Related Products
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